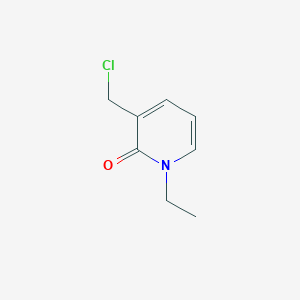
3-(chloromethyl)-1-ethylpyridin-2(1H)-one
Description
3-(Chloromethyl)-1-ethylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethylpyridin-2-one |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-5-3-4-7(6-9)8(10)11/h3-5H,2,6H2,1H3 |
InChI Key |
CJLOYDNUROEPHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C(C1=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-ethylpyridin-2(1H)-one typically involves the chloromethylation of 1-ethylpyridin-2(1H)-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-ethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of 3-(hydroxymethyl)-1-ethylpyridin-2(1H)-one using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Corresponding azides, thiocyanates, or methoxy derivatives.
Oxidation: this compound N-oxide.
Reduction: 3-(Hydroxymethyl)-1-ethylpyridin-2(1H)-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-ethylpyridin-2(1H)-one is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the ethyl group.
1-Ethyl-2-pyridone: Similar core structure but lacks the chloromethyl group.
3-(Hydroxymethyl)-1-ethylpyridin-2(1H)-one: The reduced form of 3-(chloromethyl)-1-ethylpyridin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of both the chloromethyl and ethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


